ent-Dorzolamide Maleate ent-Dorzolamide Maleate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203727
InChI:
SMILES:
Molecular Formula: C₁₄H₂₀N₂O₈S₃
Molecular Weight: 440.51

ent-Dorzolamide Maleate

CAS No.:

Cat. No.: VC0203727

Molecular Formula: C₁₄H₂₀N₂O₈S₃

Molecular Weight: 440.51

* For research use only. Not for human or veterinary use.

ent-Dorzolamide Maleate -

Specification

Molecular Formula C₁₄H₂₀N₂O₈S₃
Molecular Weight 440.51

Introduction

Chemical Properties and Structure

ent-Dorzolamide Maleate possesses distinct chemical properties that influence its pharmaceutical applications. Based on available data, the compound exhibits the following characteristics:

PropertySpecification
Molecular FormulaC14H20N2O8S3
Molecular Weight440.51
Physical AppearanceWhite Crystalline Solid
SolubilitySoluble in DMSO
Storage ConditionNo Data Available
CAS Number120279-95-0

Table 1: Chemical Properties of ent-Dorzolamide Maleate

The molecular structure of ent-Dorzolamide Maleate mirrors that of Dorzolamide but with opposite stereochemistry at its chiral centers. As an enantiomer, its three-dimensional arrangement of atoms differs from Dorzolamide while maintaining identical atomic connectivity. This stereochemical distinction is fundamental to understanding its potential differences in binding affinity to target enzymes and receptors in the body, particularly within ocular tissues .

The maleate salt form of this compound potentially enhances certain pharmaceutical properties such as stability, solubility, or bioavailability compared to other salt forms or the free base version of the molecule. The selection of the maleate salt form for this enantiomer suggests specific physical or pharmacokinetic advantages that researchers have identified as beneficial for its intended applications .

Comparison with Dorzolamide

Structural Differences

ent-Dorzolamide Maleate differs from Dorzolamide primarily in its three-dimensional spatial arrangement of atoms around chiral centers. While both compounds share identical constituent atoms and connectivity, their stereochemistry is opposite, potentially resulting in different interactions with biological targets such as carbonic anhydrase enzymes . Additionally, ent-Dorzolamide exists as a maleate salt, whereas pharmaceutical preparations of Dorzolamide typically utilize the hydrochloride salt form .

Pharmacokinetic Considerations

To understand the potential pharmacokinetic profile of ent-Dorzolamide Maleate, we can examine studies of Dorzolamide's disposition in ocular tissues. Dorzolamide demonstrates significant tissue penetration after topical administration, with studies showing it reaches various ocular structures including the aqueous humor, sclera, retina, vitreous, and optic nerve . Dorzolamide also exhibits selective binding to carbonic anhydrase II in red blood cells after systemic absorption, with a half-life in these cells of approximately four months .

Dorzolamide's pharmacokinetic studies have shown that it accumulates in red blood cells due to selective binding to carbonic anhydrase II, while maintaining low plasma concentrations. After topical administration, it undergoes metabolism to form an N-desethyl metabolite with lower potency against carbonic anhydrase II but activity against carbonic anhydrase I . Whether ent-Dorzolamide Maleate would demonstrate similar metabolic patterns requires specific investigation.

TissueDorzolamide (μg/g)Brinzolamide (μg/g)Ratio (Dorzolamide/Brinzolamide)
Cornea10.317.991.29
Aqueous humor1.490.5302.81
Anterior Sclera9.121.575.81
Posterior Sclera0.4600.1403.29
Anterior Retina1.020.8211.24
Posterior Retina0.0230.0151.53
Anterior Vitreous0.070.0342.06
Optic Nerve0.6570.2692.44

Table 2: Comparative Tissue Concentrations After Single Dose Administration

This data illustrates the significantly enhanced ocular tissue penetration of Dorzolamide compared to Brinzolamide. Such differences in pharmacokinetic profile highlight how structural modifications can substantially impact drug distribution and potentially efficacy. Similar comparative studies would be valuable to understand how ent-Dorzolamide Maleate's stereochemistry affects its distribution and efficacy profile.

Research Findings and Applications

Current Research Status

While the available search results provide limited information specifically about ent-Dorzolamide Maleate research, its existence as a characterized compound with an assigned CAS number (120279-95-0) indicates that it has been synthesized and has undergone at least preliminary characterization . The compound appears to be primarily available as a research material rather than an approved pharmaceutical product, suggesting it remains in the investigational stages of development .

The study of enantiomers like ent-Dorzolamide Maleate represents an important area in pharmaceutical research, as stereochemistry can dramatically influence a compound's biological activity, safety profile, and pharmacokinetic properties. For example, one enantiomer might demonstrate the desired therapeutic effect while the other could be inactive or even produce unwanted side effects.

Analytical Methods

The analysis of ent-Dorzolamide Maleate would likely employ similar methodologies to those used for Dorzolamide. Research on Dorzolamide has utilized various analytical techniques for quantification in biological samples. For instance, studies examining ocular pharmacokinetics have employed extraction methods with recovery efficiencies ranging from approximately 63% to 82%, depending on the specific ocular tissue being analyzed :

TissueExtraction Recovery of Dorzolamide (%)
Cornea68.28 - 72.0
Aqueous humor71.69 - 81.7
Conjunctiva69.19 - 70.83
Vitreous67.24 - 77.39
Retina63.6 - 70.67
Optic nerve67.8 - 75.29
Sclera65.97 - 78.89

Table 3: Extraction Recovery Rates for Dorzolamide Analysis

Such analytical methods would require validation specifically for ent-Dorzolamide Maleate to ensure accurate quantification in various matrices. The determination of physicochemical parameters such as lipophilicity, solubility, and stability would be essential for characterizing its pharmaceutical potential.

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